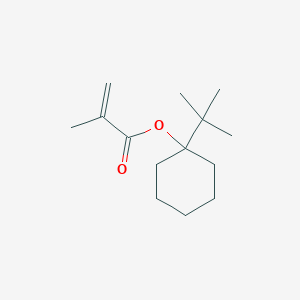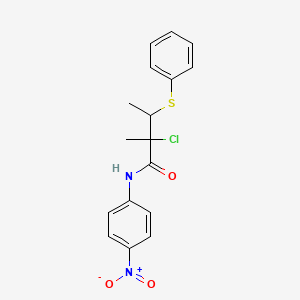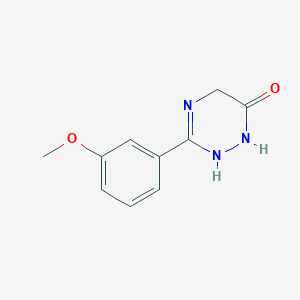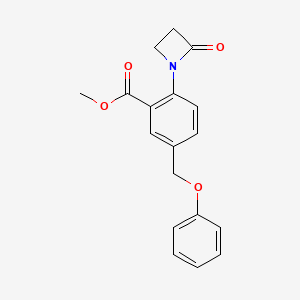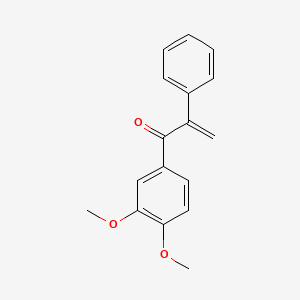![molecular formula C9H18N2 B14411950 Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-51-8](/img/structure/B14411950.png)
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of pyrrolidine rings with high stereochemical diversity .
Industrial Production Methods: Industrial production of pyrrolidines typically involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反応の分析
Types of Reactions: Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of pyrrolidines can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of pyrrolidines can lead to the formation of lactams, while reduction reactions can yield amines .
科学的研究の応用
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology, it is used to study enzyme mechanisms and protein-ligand interactions. In medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
作用機序
The mechanism of action of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of various biochemical processes. For example, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological conditions .
類似化合物との比較
Similar Compounds: Similar compounds to Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- include pyrrole, pyrroline, and pyrrolizidine. These compounds share the pyrrolidine ring structure but differ in their degree of saturation and substitution patterns .
Uniqueness: The uniqueness of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- lies in its specific structural features and the presence of the 1,1-dimethylethyl group.
特性
CAS番号 |
85152-51-8 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
N-tert-butyl-1-pyrrolidin-1-ylmethanimine |
InChI |
InChI=1S/C9H18N2/c1-9(2,3)10-8-11-6-4-5-7-11/h8H,4-7H2,1-3H3 |
InChIキー |
RQMLAKVFFFZNBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=CN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


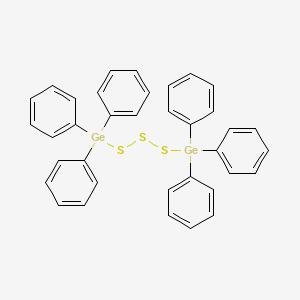
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
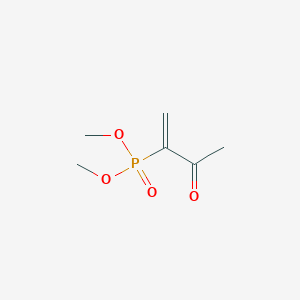

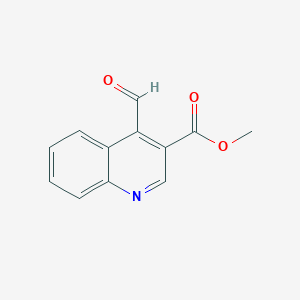
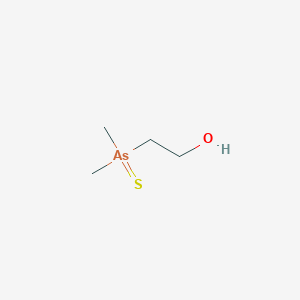
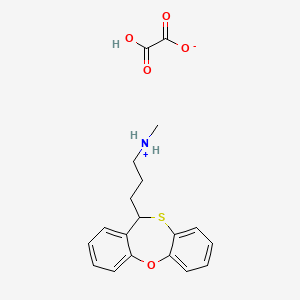
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)
